molecular formula C26H27ClN2O8S B4362729 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4362729
M. Wt: 563.0 g/mol
InChI Key: KJTYHADBPJJJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, including the formation of key intermediates and the introduction of various functional groups. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the furoyl and phenoxy groups. The final steps involve the acetylation of the hydroxymethyl group and the formation of the carboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the β-lactam ring structure but differs in the side chains and functional groups.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different substituents.

    Carbapenem: A class of β-lactam antibiotics with a broader spectrum of activity.

Uniqueness

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O8S/c1-12(2)17-8-18(27)13(3)7-20(17)36-10-16-5-6-19(37-16)23(31)28-21-24(32)29-22(26(33)34)15(9-35-14(4)30)11-38-25(21)29/h5-8,12,21,25H,9-11H2,1-4H3,(H,28,31)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYHADBPJJJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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